molecular formula C7H9N5O3 B11891307 2-Amino-1H-purin-6(9H)-one acetate

2-Amino-1H-purin-6(9H)-one acetate

Cat. No.: B11891307
M. Wt: 211.18 g/mol
InChI Key: KBYANRCVOIZOTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-1H-purin-6(9H)-one acetate is a chemical compound with the molecular formula C5H5N5O·C2H4O2 It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1H-purin-6(9H)-one acetate typically involves the reaction of 2-Amino-1H-purin-6(9H)-one with acetic acid. The reaction is carried out under controlled conditions to ensure the formation of the acetate salt. The general reaction scheme is as follows:

2-Amino-1H-purin-6(9H)-one+Acetic Acid2-Amino-1H-purin-6(9H)-one acetate\text{2-Amino-1H-purin-6(9H)-one} + \text{Acetic Acid} \rightarrow \text{this compound} 2-Amino-1H-purin-6(9H)-one+Acetic Acid→2-Amino-1H-purin-6(9H)-one acetate

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled to optimize yield and purity. The product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1H-purin-6(9H)-one acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the purine ring.

    Substitution: Nucleophilic substitution reactions can introduce new substituents onto the purine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed under specific conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted purine compounds.

Scientific Research Applications

2-Amino-1H-purin-6(9H)-one acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its role in nucleic acid chemistry and its potential as a biochemical probe.

    Medicine: Research is ongoing into its potential therapeutic applications, including antiviral and anticancer properties.

    Industry: It is used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-Amino-1H-purin-6(9H)-one acetate involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and nucleic acids, influencing biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1H-purin-6(9H)-one: The parent compound without the acetate group.

    6-Mercaptopurine: A purine analog used in chemotherapy.

    Adenine: A naturally occurring purine base found in DNA and RNA.

Uniqueness

2-Amino-1H-purin-6(9H)-one acetate is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to other purine derivatives. Its acetate group can influence its solubility, stability, and interaction with biological molecules, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H9N5O3

Molecular Weight

211.18 g/mol

IUPAC Name

acetic acid;2-amino-1,7-dihydropurin-6-one

InChI

InChI=1S/C5H5N5O.C2H4O2/c6-5-9-3-2(4(11)10-5)7-1-8-3;1-2(3)4/h1H,(H4,6,7,8,9,10,11);1H3,(H,3,4)

InChI Key

KBYANRCVOIZOTD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1=NC2=C(N1)C(=O)NC(=N2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.